2-Tridecen-1-ol, 1-acetate

Description

Contextualizing 2-Tridecen-1-ol, 1-acetate within the Broader Class of Fatty Acid Esters

This compound belongs to the large and diverse class of organic compounds known as fatty acid esters. ontosight.ai It is formed from the esterification of 2-tridecen-1-ol, a monounsaturated fatty alcohol, with acetic acid. ontosight.ai This process involves the reaction of the hydroxyl (-OH) group of the alcohol with the carboxyl group of acetic acid, resulting in the formation of an ester linkage and a molecule of water. The resulting compound has distinct chemical and physical properties compared to its parent alcohol. ontosight.ai

Fatty acid esters are characterized by a fatty acyl group attached to an ester. In the case of this compound, the fatty acyl component is derived from tridecenoic acid. The LIPID MAPS classification system places it within the category of Fatty Acyls [FA], specifically under fatty esters [FA07] and then short fatty esters [FA0710]. nih.gov

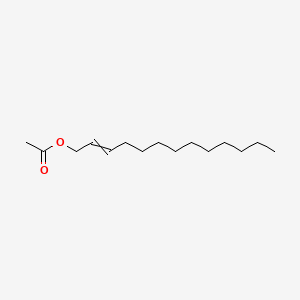

The structure of this compound consists of a 13-carbon chain with a double bond at the second carbon and an acetate (B1210297) group at the first carbon. ontosight.ai Its molecular formula is C15H28O2, and it has a molecular weight of 240.38 g/mol . nih.govepa.gov The geometry of the double bond can be either cis (Z) or trans (E), leading to different isomers with potentially distinct biological activities.

Research Significance and Interdisciplinary Relevance of this compound Studies

The scientific interest in this compound and its related compounds spans multiple fields, highlighting its interdisciplinary relevance.

Pheromones and Insect Communication: Esters of fatty alcohols, including tridecenyl acetates, are recognized for their role as insect pheromones. ontosight.aiontosight.ai These chemical signals are crucial for communication between insects, particularly for mating. For instance, (E)-11-tridecenyl acetate and (Z)-11-tridecenyl acetate have been identified as attractants for the male Tortrix viridana moth. researchgate.net The study of such compounds is vital for developing species-specific and environmentally friendly pest management strategies. ontosight.ai Some tridecenyl acetate isomers have also been found in the venom of social wasps, where they may function as alarm pheromones. annzool.net

Flavor and Fragrance Industry: Similar to its parent alcohol, trans-2-tridecen-1-ol, which is noted for its waxy and fatty aroma, this compound has potential applications in the flavor and fragrance industry. ontosight.aithegoodscentscompany.com The esterification of fatty alcohols often leads to compounds with unique and desirable scent profiles.

Biological and Pharmacological Research: Research has indicated that related compounds, such as 2-tridecen-1-ol, possess interesting biological activities. For example, it has been identified in various plant and marine extracts and investigated for its potential anticancer and antioxidant properties. ekb.egresearchgate.net Studies have explored the mechanism of action of trans-2-Tridecen-1-ol, suggesting it may disrupt lipid metabolism in cancer cells. Furthermore, in silico molecular docking studies have suggested that 2-tridecen-1-ol can bind to M-phase inducer phosphatases, which are involved in cell cycle regulation, indicating a potential mechanism for its anticancer effects. researchgate.netresearchgate.net While these findings pertain to the parent alcohol, they provide a strong rationale for investigating the biological activities of its acetate ester derivative.

Historical Perspective on the Discovery and Initial Investigations of this compound and Related Tridecenyl Acetates

The investigation of tridecenyl acetates is closely linked to the broader history of pheromone research, which gained significant momentum in the mid-20th century. The identification of specific chemical compounds as insect sex attractants opened up new avenues for entomology and pest control.

Early research into the chemical communication of insects often involved the collection of minute quantities of secretions from female insects, followed by painstaking chemical analysis to identify the active components. The development of advanced analytical techniques, such as gas chromatography coupled with mass spectrometry (GC-MS) and electroantennography (EAG), was instrumental in this process. researchgate.net

The study of Tortrix viridana, the green tortrix moth, in the late 1970s provides a specific example. Researchers used EAG to test the responses of male moth antennae to a range of synthetic compounds, finding that acetates with a 13 or 14-carbon chain and a double bond at the 11th position elicited the highest responses. researchgate.net This led to the identification of (E)-11-tridecenyl acetate and (Z)-11-tridecenyl acetate as attractants for this species, alongside the main pheromone component, (Z)-11-tetradecenyl acetate. researchgate.net

More recently, the focus has expanded to include the identification of these and related compounds from a wider variety of natural sources, including plants and marine organisms, and the exploration of their broader biological activities. ekb.egresearchgate.netuliege.benih.gov The continued investigation into these compounds is driven by the potential for discovering new pharmaceuticals, agrochemicals, and other valuable chemical products. google.com

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H28O2 | nih.govepa.gov |

| Molecular Weight | 240.38 g/mol | nih.gov |

| IUPAC Name | [(E)-tridec-2-enyl] acetate | nih.gov |

| CAS Number | 68480-26-2 | nih.govchemsrc.com |

| Boiling Point | 309.5ºC at 760 mmHg | chemsrc.com |

| Flash Point | 92.8ºC | chemsrc.com |

| Density | 0.879 g/cm³ | chemsrc.com |

Structure

3D Structure

Properties

CAS No. |

68480-26-2 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

[(E)-tridec-2-enyl] acetate |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h12-13H,3-11,14H2,1-2H3/b13-12+ |

InChI Key |

UEGGJCHDRZTQMF-OUKQBFOZSA-N |

SMILES |

CCCCCCCCCCC=CCOC(=O)C |

Isomeric SMILES |

CCCCCCCCCC/C=C/COC(=O)C |

Canonical SMILES |

CCCCCCCCCCC=CCOC(=O)C |

Other CAS No. |

68480-26-2 |

Origin of Product |

United States |

Chemical Structure and Stereoisomerism of 2 Tridecen 1 Ol, 1 Acetate

Elucidation of the Double Bond Geometry: E- and Z-Isomers

The 'E' and 'Z' designations for the isomers of 2-Tridecen-1-ol, 1-acetate follow the Cahn-Ingold-Prelog priority rules. In the (E)-isomer (trans), the higher priority groups on each carbon of the double bond are on opposite sides. Conversely, in the (Z)-isomer (cis), these groups are on the same side. The IUPAC name for the E-isomer is [(E)-tridec-2-enyl] acetate (B1210297). nih.gov

Conformational Analysis of this compound

The conformational flexibility of this compound arises from the rotation around its single bonds. The long alkyl chain can adopt numerous conformations, with the lowest energy conformers being those that minimize steric and torsional strain. libretexts.org

The dihedral angles along the carbon backbone, particularly around the double bond, define the molecule's three-dimensional shape. In the (E)-isomer, the carbon chain is more extended, while the (Z)-isomer's chain is bent. The most stable conformations will seek to minimize gauche interactions between adjacent alkyl segments.

Spectroscopic Characterization Techniques for Stereoisomer Differentiation in this compound Research

The differentiation between the E- and Z-isomers of this compound relies on various spectroscopic techniques that can probe the subtle differences in their molecular structures.

Infrared (IR) Spectroscopy: FTIR spectroscopy is a powerful tool for distinguishing between cis and trans isomers of unsaturated compounds. oregonstate.edu A characteristic absorption band for the trans (E) double bond is typically observed in the range of 960-970 cm⁻¹. thegoodscentscompany.com The gas-phase FTIR spectrum of (E)-2-tridecen-1-ol, the parent alcohol, shows a distinct band in this region, which would also be expected for its acetate derivative. nist.gov The absence of this band in the spectrum of the Z-isomer is a key diagnostic feature. thegoodscentscompany.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the atoms in the molecule, allowing for the unambiguous assignment of the double bond geometry.

In ¹H NMR, the coupling constant (J-value) between the vinylic protons (H-2 and H-3) is diagnostic of the stereochemistry. For trans isomers, the ³J(H,H) coupling constant is typically larger (around 11-18 Hz) compared to cis isomers (around 6-15 Hz). libretexts.orglibretexts.org Therefore, the (E)-isomer of this compound is expected to show a larger coupling constant for its vinylic protons than the (Z)-isomer.

In ¹³C NMR, the chemical shifts of the allylic carbons are particularly sensitive to the double bond geometry. In general, the allylic carbons in Z-isomers are shielded (appear at a lower chemical shift) compared to those in E-isomers. nih.gov

Interactive Data Table: General Spectroscopic Data for Alkenyl Acetate Isomers

| Spectroscopic Technique | Isomer | Key Differentiating Feature | Expected Observation for this compound |

| FTIR Spectroscopy | (E)-isomer | C-H out-of-plane bending of trans double bond | Strong absorption band around 967 cm⁻¹ |

| (Z)-isomer | Absence of the trans C-H bending band | No significant absorption in the 960-970 cm⁻¹ region | |

| ¹H NMR Spectroscopy | (E)-isomer | Larger vicinal coupling constant (³J) for vinylic protons | ³J(H-2, H-3) ≈ 15 Hz |

| (Z)-isomer | Smaller vicinal coupling constant (³J) for vinylic protons | ³J(H-2, H-3) ≈ 10 Hz | |

| ¹³C NMR Spectroscopy | (E)-isomer | Deshielded allylic carbon (C-1) | C-1 chemical shift is further downfield |

| (Z)-isomer | Shielded allylic carbon (C-1) | C-1 chemical shift is further upfield |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate the E- and Z-isomers and provide information about their fragmentation patterns. While the mass spectra of geometric isomers are often very similar, subtle differences in the relative intensities of certain fragment ions can sometimes be observed. The Kovats retention index, which is a measure of the retention time in gas chromatography, can also differ between the two isomers, aiding in their identification. nih.gov The fragmentation of long-chain esters in mass spectrometry typically involves cleavages of C-C bonds, leading to a series of alkyl and alkenyl carbocations. scispace.com

Natural Occurrence and Biosynthetic Pathways of 2 Tridecen 1 Ol, 1 Acetate and Its Precursors

Identification of 2-Tridecen-1-ol, 1-acetate in Biological Systems

The identification of this compound and its alcohol precursor in nature is often linked to their roles as signaling molecules, flavor components, or metabolic byproducts. While the acetate (B1210297) form is less commonly reported than its alcohol precursor, the presence of related tridecenyl acetates in insect pheromones provides a strong basis for its biological relevance.

Presence of Related Tridecenyl Acetates in Insect Pheromone Blends

Fatty alcohol acetates are a major class of insect sex pheromones, crucial for mate attraction and reproductive isolation in many species, particularly within the order Lepidoptera (moths and butterflies). nih.gov While this compound is not the most commonly cited pheromone component, numerous other tridecenyl acetates (isomers differing in the position and geometry of the double bond) are well-documented constituents of pheromone blends. These related compounds highlight the importance of the C13 acetate structure in insect chemical communication.

For instance, (E)-11-tridecenyl acetate has been investigated for its electroantennographic activity in Tortrix viridana males. researchgate.net The tomato pinworm, Keiferia lycopersicello, utilizes a blend of (E)-4-tridecen-1-yl acetate and (Z)-4-tridecen-1-yl acetate for mating disruption. epa.gov The sugarcane stalk borer, Chilo auricilius, employs a four-component pheromone that includes (Z)-8-tridecenyl acetate. researchgate.net The presence of these structurally similar molecules suggests that a biosynthetic pathway for producing tridecenyl acetates is a recurring motif in insects.

Table 1: Examples of Tridecenyl Acetates in Insect Pheromone Blends

| Compound Name | Insect Species | Role/Context |

|---|---|---|

| (E)-4-Tridecen-1-yl acetate | Keiferia lycopersicello (Tomato Pinworm) | Mating Disruption Pheromone. epa.gov |

| (Z)-4-Tridecen-1-yl acetate | Keiferia lycopersicello (Tomato Pinworm) | Mating Disruption Pheromone. epa.gov |

| (Z)-8-Tridecenyl acetate | Chilo auricilius (Sugarcane Stalk Borer) | Pheromone Component. researchgate.net |

| (Z)-10-Tridecenyl acetate | General | Listed as a known semiochemical. pherobase.com |

| (E)-11-Tridecenyl acetate | Tortrix viridana (Green Oak Tortrix) | Elicits electroantennographic activity. researchgate.net |

| (Z,E,Z)-Trideca-4,7,10-trien-1-yl acetate | General | Synthetic pheromone for pest management. ontosight.ai |

Occurrence of 2-Tridecen-1-ol (Alcohol Precursor) in Plant Extracts

The direct precursor to this compound is the alcohol, 2-Tridecen-1-ol. This fatty alcohol has been identified as a significant phytochemical in various plant species. Its presence is typically determined by gas chromatography-mass spectrometry (GC-MS) analysis of plant extracts. In some cases, it represents a major fraction of the identified volatile or semi-volatile compounds.

For example, a study on the shoots of Moricandia sinaica (Boiss.) Boiss identified 2-Tridecen-1-ol as the most abundant compound, constituting 35% of the methanolic extract. mdpi.comresearchgate.netsemanticscholar.org Similarly, it was found to be a major component (16.23%) in the ethanolic extract of the aerial parts of Cadaba fruticosa. innovareacademics.inmdpi.com The compound has also been reported in Houttuynia cordata and Aesculus hippocastanum. nih.govnih.gov These findings indicate that the biochemical machinery to produce this specific C13 unsaturated alcohol is present across diverse plant families.

Table 2: Identification of 2-Tridecen-1-ol in Various Plant Species

| Plant Species | Plant Part | Extraction Method | Relative Abundance (%) | Reference |

|---|---|---|---|---|

| Moricandia sinaica | Shoots | Methanol Extract | 35% | mdpi.comresearchgate.net |

| Cadaba fruticosa | Aerial Parts | Ethanol (B145695) Extract | 16.23% | innovareacademics.in |

| Houttuynia cordata | Not Specified | Not Specified | Reported as present | nih.gov |

Detection of 2-Tridecen-1-ol (Alcohol Precursor) in Fermented Products

Beyond its role in plants, 2-Tridecen-1-ol has also been detected as a volatile compound in various fermented foods and beverages. Its formation in these products is likely due to the metabolic activities of microorganisms, such as lactic acid bacteria and yeasts, which can modify precursors present in the raw materials.

(E)-2-Tridecen-1-ol was identified in tomato juice that had been fermented with the probiotics Lactobacillus plantarum and Lactobacillus casei. nih.govresearchgate.net The compound was also found in "Suero Costeño," a traditional Colombian fermented sour cream, where its identification was noted as a first for a dairy product. researchgate.netmdpi.com Furthermore, it was detected in milk kefir beverages during the fermentation process. mdpi.com The presence of this alcohol in such diverse fermented matrices points to common microbial metabolic pathways that can generate this specific volatile compound. researchgate.net

Table 3: Detection of 2-Tridecen-1-ol in Fermented Products

| Fermented Product | Microorganisms Involved (if specified) | Compound Form Identified | Context |

|---|---|---|---|

| Fermented Tomato Juice | Lactobacillus plantarum, Lactobacillus casei | (E)-2-Tridecen-1-ol | Volatile compound produced during fermentation. nih.govresearchgate.net |

| "Suero Costeño" (Fermented Cream) | Not specified (spontaneous fermentation) | (2E)-Tridecen-1-ol | Identified as a novel volatile in this dairy product. researchgate.netmdpi.com |

Isolation of Related Fatty Alcohol Acetates from Natural Sources

The isolation of fatty alcohol acetates from natural sources is most prominently associated with insect pheromones. As discussed, a wide array of these esters, including various tridecenyl acetates, have been identified from the pheromone glands of female moths. epa.govresearchgate.net Beyond the C13 chain, other chain lengths are common. For example, (Z)-11-tetradecenyl acetate is the main pheromone component for the green oak tortrix, Tortrix viridana, and isomeric mixtures of tetradecenyl acetates are used by other moth species. researchgate.netpnas.org The biosynthesis of these acetates occurs in a specialized gland, where fatty acid precursors are converted into the final active pheromone components. pnas.org

In plants, while fatty alcohols are common components of surface waxes, their acetate esters are less frequently isolated directly. researchgate.net However, the enzymatic potential for their formation exists. For instance, during the analysis of crushed avocado seeds, researchers noted that polyhydroxylated fatty alcohols were deacetylated over time, implying the presence of endogenous enzymes that act on acetate esters. This suggests a dynamic process of acetylation and deacetylation may occur within plant tissues.

Proposed Biosynthetic Routes to this compound and its Alcohol Precursor

The biosynthesis of a fatty alcohol acetate like this compound is a multi-step enzymatic process. It begins with foundational fatty acid synthesis, followed by modification (desaturation and chain-length adjustment), reduction to an alcohol, and finally, esterification to form the acetate.

Enzymatic Pathways for Fatty Alcohol Synthesis in Relevant Organisms

The general pathway for producing fatty alcohols and their acetates is conserved across many organisms, including insects and plants, though the specific enzymes and substrates can vary. nih.govfrontiersin.org

Fatty Acid Synthesis and Modification : The process starts with the de novo synthesis of fatty acids, typically producing palmitic acid (C16:0) or stearic acid (C18:0) from acetyl-CoA and malonyl-CoA precursors. nih.gov To produce a C13 chain, these initial products would undergo chain-shortening reactions. The crucial double bond is introduced by a desaturase enzyme, which would act on a fatty acyl-CoA precursor of the correct chain length to create a monounsaturated chain.

Reduction to Fatty Alcohol : The key step in forming the alcohol precursor is the reduction of the fatty acyl-CoA (or fatty acyl-ACP in some plant pathways). This reaction is catalyzed by a family of enzymes known as Fatty Acyl-CoA Reductases (FARs) . pnas.orgnih.gov These enzymes use a reducing agent, typically NADPH, to convert the activated carboxylic acid group of the fatty acyl-CoA into a primary alcohol. mdpi.com The substrate specificity of the particular FAR enzyme plays a critical role in determining the chain length and type of fatty alcohol produced. pnas.org FARs are essential for producing the fatty alcohol components of plant waxes and insect pheromones. nih.govnih.gov

Acetylation to Form the Ester : The final step to create this compound is the esterification of the 2-Tridecen-1-ol precursor. This reaction is catalyzed by an alcohol acetyltransferase (AAT) . plos.org This enzyme transfers an acetyl group from acetyl-CoA to the hydroxyl group of the fatty alcohol. nih.gov While the specific AATs responsible for acetate pheromone production in many insects have been challenging to identify, their activity is a confirmed and necessary step in the biosynthetic pathway. nih.govnih.gov Research has shown that acetyltransferases from other organisms, such as the yeast enzyme ATF1, can efficiently acetylate long-chain fatty alcohols, demonstrating the viability of this enzymatic reaction. nih.govnih.gov

Acetylation Mechanisms of 2-Tridecen-1-ol to Form the Acetate Ester

The transformation of the long-chain unsaturated alcohol, 2-Tridecen-1-ol, into its acetate ester, this compound, is a biochemical process known as acetylation. This reaction involves the transfer of an acetyl group to the hydroxyl (-OH) group of the alcohol, forming an ester linkage. This esterification is primarily mediated by specific enzymes that facilitate the synthesis of such esters, often referred to as wax esters in a broader context.

The principal enzymatic pathway for the acetylation of long-chain alcohols involves enzymes belonging to the family of transferases. wikipedia.org Specifically, acyl-CoA:long-chain-alcohol O-acyltransferases are responsible for this type of reaction. wikipedia.org These enzymes are commonly known as wax synthases. wikipedia.org The general mechanism involves the use of an activated acetyl donor, typically Acetyl-Coenzyme A (Acetyl-CoA), and the long-chain alcohol substrate. The enzyme catalyzes the transfer of the acetyl group from Acetyl-CoA to the alcohol, releasing Coenzyme A (CoA) and forming the acetate ester. wikipedia.org

Research into the metabolism of long-chain alcohols in plant cell cultures has shown that the formation of wax esters is a significant metabolic pathway. nih.gov Studies on enzyme concentrates have demonstrated that the acylation of long-chain alcohols proceeds predominantly through an acyl-CoA dependent route. nih.gov While direct esterification with a fatty acid can occur, it is a much less significant pathway. nih.gov

In addition to wax synthases, other enzymes such as lipases can also catalyze the acetylation of alcohols. Lipases show remarkable activity in the acetylation of primary alcohols, although their efficiency can be influenced by the chain length of the alcohol substrate. researchgate.net The process often involves transesterification, where an acyl donor other than a CoA ester, such as a vinyl ester, can be used. researchgate.net

Several specific enzymes have been identified that perform esterification of long-chain alcohols. For instance, the enzymes AWAT1 and AWAT2 are known to esterify long-chain alcohols to produce wax esters. wikipedia.org While they have shown preferences for specific alcohol and acyl-CoA chain lengths, they demonstrate the general capability of this enzyme class. wikipedia.org AWAT2, for example, shows higher activity with unsaturated acyl-CoAs. wikipedia.org In plants like Arabidopsis thaliana, a bifunctional wax ester synthase/diacylglycerol acyltransferase enzyme (WSD1) is crucial for wax ester synthesis, utilizing long-chain primary alcohols as substrates. wikipedia.org

The table below summarizes the key enzymatic mechanisms involved in the acetylation of 2-Tridecen-1-ol.

Table 1: Enzymatic Mechanisms for the Acetylation of 2-Tridecen-1-ol

| Enzyme Class | Common Name | Primary Acetyl Donor | Substrate | Product | Reference |

|---|---|---|---|---|---|

| Acyl-CoA:long-chain-alcohol O-acyltransferase | Wax Synthase | Acetyl-CoA | 2-Tridecen-1-ol | This compound | wikipedia.org |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2-Tridecen-1-ol |

| This compound |

| Acetyl-Coenzyme A (Acetyl-CoA) |

| Coenzyme A (CoA) |

Chemical Synthesis and Derivatization Strategies for 2 Tridecen 1 Ol, 1 Acetate

Regioselective and Stereoselective Synthesis of 2-Tridecen-1-ol, 1-acetate Isomers

The biological activity of this compound is highly dependent on the geometry of its double bond. Therefore, developing synthetic routes that selectively produce either the (E)- or (Z)-isomer is a primary focus for chemists.

The synthesis of specific isomers of 2-tridecen-1-ol, the precursor alcohol to the acetate (B1210297), often dictates the final stereochemistry of the ester.

For the synthesis of (E)-2-tridecen-1-ol , a common strategy involves the reduction of the corresponding aldehyde, (E)-2-tridecenal. This reduction can be achieved using agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Another approach is the hydroformylation of 1-dodecene, followed by hydrogenation, which can also yield the trans-isomer. A modified Knoevenagel condensation of a straight-chain aldehyde with malonic acid can produce (E)-alk-3-enoic acids with high stereoselectivity (98–99%), which can then be further transformed into the target alcohol. researchgate.net

The synthesis of (Z)-2-tridecen-1-ol often employs the partial hydrogenation of an alkynol precursor using a poisoned catalyst, such as Lindlar's catalyst. This method is highly stereoselective for the formation of the cis (Z) double bond. Another route involves a Grignard reaction, where an appropriate organomagnesium halide is reacted with an aldehyde or ketone, followed by hydrolysis to yield the alcohol. While not specific to 2-tridecen-1-ol, the synthesis of (Z)-10-Tridecen-1-ol has been achieved through the hydrogenation of the corresponding alkynol over a P2–Ni catalyst. researchgate.net

| Isomer | Synthetic Approach | Key Reagents/Catalysts | Stereoselectivity |

| (E)-2-tridecen-1-ol | Reduction of (E)-2-tridecenal | NaBH4, LiAlH4 | High |

| (E)-2-tridecen-1-ol | Hydroformylation of 1-dodecene | Rhodium-based catalyst | High |

| (E)-2-tridecen-1-ol | Modified Knoevenagel condensation | Malonic acid, piperidinium (B107235) acetate | 98-99% |

| (Z)-2-tridecen-1-ol | Partial hydrogenation of alkynol | Lindlar's catalyst | High |

| (Z)-2-tridecen-1-ol | Grignard Reaction | Organomagnesium halide | Controllable |

| (Z)-10-tridecen-1-ol | Hydrogenation of alkynol | P2-Ni catalyst | High |

Once the desired isomer of 2-tridecen-1-ol is obtained, the final step is the esterification to form the acetate. This can be accomplished through several methods.

A common laboratory-scale method is the acylation of the alcohol using acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. researchgate.net For industrial applications, transesterification is a viable route. This involves reacting the fatty alcohol with an acetate ester, such as methyl acetate or ethyl acetate, in the presence of a catalyst. google.comresearchgate.net Catalysts for this process can include saline compounds, tosic acid, or HZSM-5 molecular sieves. google.com The reaction conditions, such as temperature (70-180°C) and pressure (0.15-2.0 MPa), are optimized to drive the reaction towards the product. google.com In some yeasts, acetate esters are produced enzymatically from acetyl-CoA and the corresponding alcohol by alcohol acetyltransferase (AATase). researchgate.net

| Esterification Method | Reagents | Catalyst/Conditions | Application |

| Acylation | Acetic anhydride or acetyl chloride | Pyridine or triethylamine | Laboratory Synthesis |

| Transesterification | Methyl acetate or ethyl acetate | Saline compounds, tosic acid, HZSM-5 | Industrial Production |

| Enzymatic Esterification | Acetyl-CoA, Alcohol | Alcohol acetyltransferase (AATase) | Biological Systems |

Development of Analogues and Derivatives for Structure-Activity Relationship Studies

To understand how the structure of this compound relates to its biological function, researchers synthesize a variety of analogs and derivatives. These modifications can include altering the chain length, the position and geometry of the double bond, and the nature of the ester group. ontosight.ai

For instance, analogs with different chain lengths can be synthesized by starting with different fatty alcohols. The double bond can be moved along the carbon chain by selecting appropriate starting materials and synthetic routes. Derivatives with different ester groups can be prepared by using different acylating agents in the esterification step. For example, propanoates can be synthesized as analogs to the naturally occurring acetates. researchgate.net The synthesis of such analogs is crucial for probing the specific structural requirements of the biological targets, such as insect pheromone receptors. ontosight.aiontosight.ai

Optimization of Synthetic Yields and Purity for Research Applications

For research applications, particularly in fields like chemical ecology where small amounts of impurities can significantly affect biological assays, high purity of the synthesized compounds is paramount. Optimization of synthetic protocols focuses on maximizing the yield of the desired isomer while minimizing side products.

Key optimization strategies include:

Catalyst Selection: Choosing a highly selective catalyst is crucial for stereoselective reactions. For example, the use of a modified Knoevenagel condensation can yield (E)-isomers with high purity. researchgate.net

Reaction Conditions: Fine-tuning parameters such as temperature, pressure, solvent, and reaction time can significantly impact both yield and purity. google.comualberta.ca For example, low temperatures are often used in Grignard reactions to control reactivity and improve stereochemistry.

Purification Techniques: Advanced purification methods, such as flash chromatography and preparative high-performance liquid chromatography (HPLC), are often necessary to separate the desired isomer from any side products or starting materials.

Advanced Analytical Methodologies for the Characterization of 2 Tridecen 1 Ol, 1 Acetate

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-Tridecen-1-ol, 1-acetate. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. This hyphenated technique is widely used for both identifying and quantifying the compound in various matrices, from essential oils to industrial chemical preparations. worldwidejournals.comjespublication.com

Effective analysis of this compound using GC-MS begins with meticulous sample preparation. The primary goal is to extract the analyte from its matrix and present it in a form suitable for injection into the gas chromatograph. Common sample preparation techniques include liquid-liquid extraction, solid-phase microextraction (SPME), and Soxhlet extraction, often followed by concentration steps. core.ac.uksemanticscholar.orgresearchgate.net For instance, in the analysis of plant extracts, a maceration process using solvents like ethanol (B145695) or ethyl acetate (B1210297) followed by filtration and concentration is a common approach. mdpi.comnih.gov

The optimization of chromatographic conditions is critical for achieving good resolution and peak shape. This involves the careful selection of the GC column, temperature programming, carrier gas flow rate, and injection mode. Non-polar or semi-polar capillary columns, such as those with a 5% phenyl polysiloxane stationary phase, are frequently employed for the separation of fatty acid esters like this compound. researchgate.net The oven temperature program is typically designed to start at a lower temperature and gradually ramp up to ensure the separation of more volatile components before eluting the target analyte. rjptonline.orgmdpi.com

Below is a table summarizing typical GC-MS operational parameters for the analysis of this compound, compiled from various research findings.

| Parameter | Typical Value/Condition | Source |

| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Flow Rate | 1.0 - 1.2 mL/min | mdpi.com |

| Injection Mode | Split or Splitless | nih.govmdpi.com |

| Injector Temperature | 250 - 260 °C | rjptonline.orgmdpi.com |

| Oven Temperature Program | Initial temp. 60-70°C, ramped to 280-300°C | jespublication.comrjptonline.org |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | rjptonline.orgnih.gov |

| Ion Source Temperature | 200 - 240 °C | rjptonline.orgsphinxsai.com |

| Mass Range | m/z 40-600 | rjptonline.org |

Following chromatographic separation, the eluted this compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are then detected. The mass spectrum of this compound serves as a chemical fingerprint, allowing for its unambiguous identification.

The fragmentation pattern is predictable and provides valuable structural information. Key fragments often arise from the cleavage of the ester group, loss of neutral molecules like acetic acid, and fragmentation along the alkyl chain. The identity of the compound is confirmed by comparing the acquired mass spectrum with reference spectra from established libraries such as the National Institute of Standards and Technology (NIST) database. worldwidejournals.comrjptonline.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

While GC-MS is excellent for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of this compound, particularly for determining its stereochemistry. Both ¹H and ¹³C NMR spectroscopy provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

For this compound, NMR is crucial for assigning the configuration of the double bond (E or Z isomer). The coupling constants (J-values) between the vinylic protons in the ¹H NMR spectrum can differentiate between the cis (Z) and trans (E) isomers. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity of atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of the molecular ion of this compound. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. The monoisotopic mass of this compound (C₁₅H₂₈O₂) is approximately 240.20893 g/mol . nih.govepa.gov HRMS can measure this mass to within a few parts per million (ppm), which helps to distinguish it from other compounds that may have the same nominal mass but different elemental formulas. This capability is particularly valuable when analyzing complex samples where isobaric interferences are common.

Advanced hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound in complex natural or synthetic mixtures often necessitates the use of more advanced hyphenated techniques. Two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offers significantly enhanced separation power compared to conventional GC-MS. researchgate.net This technique is particularly useful for resolving co-eluting compounds in intricate matrices like essential oils or environmental samples. The increased peak capacity and sensitivity of GCxGC-TOF-MS allow for a more comprehensive chemical profile and more accurate quantification of this compound. researchgate.net

Ecological and Environmental Significance of 2 Tridecen 1 Ol, 1 Acetate

Role in Inter- and Intra-species Chemical Communication (Chemoecology)

2-Tridecen-1-ol, 1-acetate, a member of the fatty acid ester family, plays a significant role in the chemical communication of various organisms, particularly insects. ontosight.ai It functions as a semiochemical, a chemical substance that carries a message for the purpose of communication, influencing the behavior of other organisms. These interactions can be both within the same species (intraspecific) and between different species (interspecific).

As a pheromone, this compound is involved in intraspecific communication. Some esters of fatty alcohols, including compounds structurally similar to this compound, are utilized by insects as attractants for pest management purposes. ontosight.ai For instance, certain moth species release specific blends of pheromones, which can include acetate (B1210297) esters, to attract mates. ontosight.ai The specific stereoisomer of the molecule is often crucial for its biological activity. For example, cis-11-Tridecen-1-ol acetate is a synthetic pheromone that mimics the natural mating pheromones of certain moth species, and is used in insect traps to monitor and control their populations. ontosight.ai

In the context of interspecific communication, this compound can act as an allomone, a chemical that benefits the producer by modifying the behavior of a receiving organism of a different species. For example, the related compound, trans-2-Tridecen-1-ol, has been identified in the defense secretions of termites and has shown repellent effects against predators like ants. While direct evidence for this compound as a defensive allomone is less documented, its structural similarity to known defensive compounds suggests a potential role in deterring predators or competitors.

The table below summarizes the chemoecological roles of this compound and related compounds.

| Compound | Type of Communication | Role | Interacting Organisms |

| This compound | Intraspecific | Pheromone (attractant) | Insects (for pest management) ontosight.ai |

| cis-11-Tridecen-1-ol acetate | Intraspecific | Synthetic Pheromone (lure) | Moths (e.g., Spodoptera genus) ontosight.ai |

| trans-2-Tridecen-1-ol | Interspecific | Allomone (repellent) | Termites, Ants |

Environmental Fate and Degradation Pathways of this compound

The environmental persistence of this compound is relatively low due to its susceptibility to various degradation processes. As an ester, it is prone to hydrolysis, a chemical reaction with water that breaks the ester bond. This process is often facilitated by enzymes in soil and water. For example, the related compound (Z)-4-Tridecen-1-yl acetate undergoes rapid hydrolysis in soil, with a half-life of less than 48 hours, breaking down into (Z)-4-tridecen-1-ol and acetic acid, both of which are naturally occurring metabolites. vulcanchem.com

Furthermore, straight-chain lepidopteran pheromones (SCLPs), a group to which this compound belongs, are known to have low environmental persistence. regulations.gov They are susceptible to degradation by UV light and oxidation in the air. ca.gov The volatilization of these parent compounds from water surfaces is also a significant factor, with reported half-lives ranging from 29 hours to 7 days. regulations.gov

Microbial degradation is another key pathway for the breakdown of this compound in the environment. Various microorganisms, such as Pseudomonas aeruginosa, Bacillus subtilis, and Serratia spp, have been shown to degrade hydrocarbons. researchgate.net The primary degradation pathway for aliphatic hydrocarbons involves biological oxidation, which converts them into primary alcohols, aldehydes, and then fatty acid derivatives. researchgate.net These can then be further metabolized by the microorganisms.

The table below outlines the primary degradation pathways for this compound in the environment.

| Degradation Pathway | Description | Key Factors | Resulting Products |

| Hydrolysis | Cleavage of the ester bond by reaction with water. | Soil and water enzymes | 2-Tridecen-1-ol and acetic acid vulcanchem.com |

| Photodegradation | Breakdown by exposure to UV light. | Sunlight | Smaller, more volatile compounds |

| Oxidation | Reaction with atmospheric oxidants. | Air | Oxidized derivatives |

| Biodegradation | Breakdown by microorganisms. | Soil and water bacteria and fungi | Alcohols, aldehydes, fatty acids, and ultimately CO2 and water researchgate.net |

Impact of Synthetic this compound on Non-target Organisms

The use of synthetic pheromones like this compound in pest management is generally considered to have a low impact on non-target organisms due to their species-specificity and non-toxic mode of action. regulations.gov Straight-chain lepidopteran pheromones (SCLPs) are designed to be highly specific to the target insect pest, minimizing direct effects on other species. regulations.gov

Studies on the toxicity of SCLPs to non-target organisms have generally shown low toxicity. For example, toxicity tests on the mallard duck for (E)-4-Tridecen-1-ol acetate and a mixture of (Z,Z)- and (Z,E)-7,11-Hexadecadien-1-ol acetate found them to be practically non-toxic. regulations.gov Similarly, aquatic toxicity tests with (Z)-4-tridecen-1-yl acetate on Daphnia magna resulted in an LC50 of >100 mg/L, classifying it as non-toxic under OECD guidelines. vulcanchem.com

While direct toxicity is low, the potential for indirect effects exists. However, the high specificity of the pheromones means that effects on non-target insect species are not anticipated. regulations.gov Furthermore, due to low application rates, high volatility, and minimal to no measurable residues, adverse effects on non-target plants are considered highly unlikely. regulations.govregulations.gov The U.S. Environmental Protection Agency (EPA) has concluded that there is a reasonable certainty that no harm will result to the U.S. population from aggregate exposure to residues of SCLPs when used according to label directions. regulations.gov

The following table summarizes the toxicity of related SCLPs to various non-target organisms.

| Compound/Mixture | Organism | Toxicity Level | Reference |

| (E)-4-Tridecen-1-ol acetate (96%) | Mallard duck | Practically non-toxic (LD50 >2000 ppm) | regulations.gov |

| (Z,Z)-7,11-Hexadecadien-1-ol acetate (49.8%) & (Z,E)-7,11-Hexadecadien-1-ol acetate (47.2%) | Mallard duck | Practically non-toxic (LD50 >10000 ppm) | regulations.gov |

| (Z)-4-Tridecen-1-ol acetate (4%) & (E)-4-Tridecen-1-ol acetate (96%) | Bluegill sunfish | Practically non-toxic (LC50 >300 mg/L) | regulations.gov |

| (Z)-4-Tridecen-1-yl acetate | Daphnia magna | Non-toxic (LC50 >100 mg/L) | vulcanchem.com |

Structure Activity Relationship Sar Studies for 2 Tridecen 1 Ol, 1 Acetate and Analogues

Influence of Chain Length on Biological Activity

The carbon chain length is a fundamental factor in the specificity of Type I lepidopteran pheromones, which are typically C10-C18 alcohols, aldehydes, or acetates. researchgate.netnih.gov Even a minor alteration of one or two carbons can drastically reduce or eliminate the molecule's ability to elicit a behavioral response. This specificity arises because the length of the molecule must be optimal to fit within the binding pocket of the specific olfactory receptor proteins on the male moth's antennae. frontiersin.org

This illustrates a key principle: while a specific chain length is often optimal, related chain lengths (e.g., C12, C13, C14) can sometimes play roles as synergists or antagonists, helping to fine-tune the species-specificity of a pheromone blend. The Noctuidae and Tortricidae moth families, for instance, frequently utilize C12, C14, and C16 chain lengths for their pheromone components. researchgate.net

Table 1: Effect of Chain Length on Pheromone Activity in Eupoecilia ambiguella

| Compound | Chain Length | Role in Attraction | Observed Effect |

|---|---|---|---|

| (Z)-9-Dodecenyl acetate (B1210297) | C12 | Primary Pheromone | Attractive to males, but efficacy is dose-dependent and moderate when used alone in the field. nih.gov |

| (Z)-10-Tridecenyl acetate | C13 | Synergist | Markedly increases male catches when added to the primary C12 component. nih.gov |

| Dodecyl acetate | C12 (Saturated) | Synergist/Modulator | Restores activity to overdoses of the primary pheromone and improves attraction in the field. nih.gov |

Impact of Double Bond Position and Configuration on Biological Activity

The position and geometric configuration (Z or E) of the double bond are critically important for receptor binding and subsequent biological activity. nih.gov The rigid structure imposed by a double bond creates a specific molecular shape that must be complementary to the receptor site. Shifting the double bond's position or altering its stereochemistry can lead to a complete loss of activity or, in some cases, create a behavioral antagonist that inhibits the response to the correct pheromone.

For many moth species, the pheromone is a precise blend of geometric isomers. For example, the Oriental fruit moth, Grapholita molesta, uses a blend where (Z)-8-dodecenyl acetate is the major component. Increasing the proportion of the (E)-isomer in the blend significantly reduces the ability of males to fly upwind to the source. psu.edu This demonstrates the high degree of selectivity of the insect's olfactory system for a specific double bond configuration.

Table 2: Influence of Double Bond Isomerism on Moth Attraction

| Compound Isomer | Target Species | Biological Effect |

|---|---|---|

| High (E)-isomer ratio in (Z)-8-dodecenyl acetate blend | Grapholita molesta (Oriental Fruit Moth) | Inhibition of upwind flight to pheromone source. psu.edu |

| (4Z,8E)-Tetradeca-4,8-dien-1-yl acetate | Phyllonorycter coryli | Significant attraction of males. researchgate.net |

| (4E,8E)-Tetradeca-4,8-dien-1-yl acetate | Phyllonorycter esperella | Significant attraction of males. researchgate.net |

| (4E,8Z)-Tetradeca-4,8-dien-1-yl acetate | Phyllonorycter cerasicolella | Significant attraction of males. researchgate.net |

Effects of Terminal Functional Group Modification on Biological Activity

The terminal functional group—typically an acetate, alcohol, or aldehyde in Type I pheromones—is a primary determinant of the molecule's interaction with the olfactory receptor. nih.govnih.gov The size, shape, and electronic properties of this group are critical for proper binding. The acetate group (-OCOCH₃) is a common feature in many lepidopteran pheromones, including 2-Tridecen-1-ol, 1-acetate.

Studies on analogues of (Z)-8-dodecenyl acetate, the pheromone of the Oriental fruit moth, have shown that the requirements for the acetate functional group are very strict. nih.gov When the acetate moiety was replaced with other functional groups, such as a chloroformate or a lactone, the biological activity was significantly altered. Electrophysiological and behavioral assays revealed that these modifications resulted in compounds that were either inactive or acted as inhibitors of the natural pheromone. nih.gov

This high degree of specificity suggests that the receptor has precise hydrogen bonding and steric requirements that are met by the acetate group but not by other functionalities. The conversion between functional groups (e.g., from an acetate to an alcohol via an esterase, or an alcohol to an aldehyde via an oxidase) is a key biosynthetic mechanism that allows different species to produce distinct pheromone blends from common fatty acid precursors. nih.govnih.gov

Table 3: Biological Activity of (Z)-8-dodecenyl acetate Analogues with Modified Functional Groups

| Analogue | Modified Functional Group | Electrophysiological Response (EAG/ESG) | Behavioral Effect |

|---|---|---|---|

| (Z)-8-Dodecenyl acetate | Acetate (Original) | Active | Attraction (Major Pheromone Component). nih.gov |

| (Z)-8-Dodecenyl chloroformate | Chloroformate | Active (competes with natural pheromone) | Inhibitory. nih.gov |

| Alken-4-olide analogue | Lactone | No Response | Inhibitory. nih.gov |

| Dodecyl acetate | Acetate (Saturated Chain) | Moderate EAG, No ESG | Inhibitory. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the structural or physicochemical properties of molecules with their biological activity. acs.org For insect pheromones, QSAR models can be developed to predict the efficacy of novel analogues as attractants or inhibitors, potentially reducing the need for extensive synthesis and field screening. These models are built by developing mathematical equations that relate molecular descriptors (e.g., chain length, position of double bonds, molecular shape, electronic properties) of a set of known active and inactive compounds to their observed biological activity.

While specific QSAR models for this compound are not documented in the available literature, the principles have been applied to other classes of semiochemicals. For a QSAR model to be robust and predictive, it must be developed using a dataset of structurally diverse compounds with high-quality biological activity data. The model is then validated using both internal and external validation techniques to ensure its predictive power.

The development of a QSAR model for pheromone analogues would typically involve:

Data Collection: Assembling a dataset of pheromone analogues (e.g., varying chain length, double bond position, and functional groups) with measured biological activity from electroantennography (EAG), single-sensillum recording (SSR), or behavioral assays.

Descriptor Calculation: Computing a large number of molecular descriptors for each compound in the dataset. These can include constitutional, topological, geometric, and quantum-chemical descriptors.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical model that links the most relevant descriptors to the biological activity.

Validation: Rigorously testing the model's ability to predict the activity of compounds not used in its development.

Such models can help in the rational design of new pest control agents by predicting which structural modifications are most likely to enhance biological efficacy or introduce inhibitory effects.

Future Directions and Emerging Research Avenues for 2 Tridecen 1 Ol, 1 Acetate

Exploration of Novel Biological Activities

Beyond its established role as an insect pheromone, the broader biological activities of 2-Tridecen-1-ol, 1-acetate and related long-chain unsaturated acetates remain a nascent field of study. Preliminary research into structurally similar compounds suggests the potential for a wider pharmacological and biological scope. For instance, certain long-chain fatty acid derivatives have demonstrated anti-inflammatory, antimicrobial, and even anticancer properties. Future research should systematically screen this compound for such activities.

A key research direction will be to investigate its interactions with various cellular receptors and enzyme systems in mammals and other vertebrates. The structural characteristics of this compound, such as its carbon chain length, the position and geometry of the double bond, and the acetate (B1210297) functional group, could be pivotal in determining its bioactivity. In vitro assays followed by in vivo studies could uncover novel therapeutic or agrochemical applications. For example, its potential as a modulator of lipid signaling pathways or as an inhibitor of specific enzymes could be explored. The acute effects of acetates on cardiovascular physiology, such as lowering heart rate and blood pressure, have been observed for short-chain fatty acids, prompting investigation into whether long-chain acetates possess similar or distinct properties. nih.gov

Table 1: Potential Novel Biological Activities for Investigation

| Potential Activity | Rationale based on Similar Compounds | Target Systems for Study |

|---|---|---|

| Anti-inflammatory | Some fatty acid derivatives modulate inflammatory pathways. | Macrophages, cytokines, cyclooxygenase (COX) enzymes. |

| Antimicrobial | Long-chain lipids can disrupt microbial cell membranes. | Various pathogenic bacteria and fungi. |

| Anticancer | Certain unsaturated fatty acids exhibit cytotoxicity to cancer cells. | A range of cancer cell lines. |

Advanced Synthetic Methodologies for Isomeric Control

The biological activity of this compound is intrinsically linked to its stereochemistry, specifically the configuration of the double bond (E or Z isomer). Consequently, the development of advanced synthetic methodologies that offer precise control over isomeric purity is a critical research avenue. Traditional synthetic methods often yield mixtures of isomers, which can be challenging and costly to separate.

Future research will likely focus on stereoselective synthesis routes. Techniques such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, and olefin metathesis are powerful tools for constructing carbon-carbon double bonds with defined stereochemistry. organic-chemistry.orgmdpi.com For instance, catalytic cross-metathesis using halo-substituted molybdenum alkylidene species has shown exceptional reactivity and stereoselectivity in producing Z-alkenyl halides, which are valuable precursors for synthesizing Z-isomers of long-chain acetates. organic-chemistry.orgnih.gov Similarly, stereoselective vinylene homologation of organoboronates presents another promising approach. nih.gov

Enzymatic and biocatalytic methods are also emerging as greener and more efficient alternatives for achieving high isomeric purity. rsc.org Lipases, for example, can be used for the stereoselective acylation of the precursor alcohol, 2-Tridecen-1-ol. The development of robust and scalable synthetic protocols that are both efficient and environmentally benign will be crucial for making pure isomers of this compound more accessible for research and commercial applications.

Table 2: Comparison of Advanced Synthetic Methods for Isomeric Control

| Synthetic Method | Advantages | Challenges |

|---|---|---|

| Stereoselective Olefin Metathesis | High Z-selectivity, tolerance of functional groups. organic-chemistry.orgnih.gov | Catalyst sensitivity and cost. |

| Wittig Reaction | Well-established for forming C=C bonds. | Can produce isomeric mixtures depending on conditions. |

| Horner-Wadsworth-Emmons | Often provides high E-selectivity. mdpi.com | Reagent preparation can be multi-step. |

Biotechnological Production of this compound

The chemical synthesis of insect pheromones can be complex and expensive. Biotechnological production using engineered microorganisms offers a promising, sustainable, and potentially cost-effective alternative. bohrium.comfrontiersin.org Yeasts, such as Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica, are particularly well-suited for producing fatty acid-derived molecules like this compound. frontiersin.orgresearchgate.net

The general biosynthetic pathway involves the production of fatty acid precursors, followed by specific desaturation, chain-shortening, reduction to the alcohol, and finally esterification to the acetate. frontiersin.org Future research will focus on identifying and cloning the specific enzymes (desaturases, reductases, acetyltransferases) from insects that produce this compound and expressing them in a suitable microbial host. Metabolic engineering and synthetic biology strategies can then be employed to optimize the metabolic flux towards the target molecule, thereby increasing yields. bohrium.comfrontiersin.org

Another intriguing avenue is the exploration of microbial symbionts of insects, which have been shown to play a role in pheromone production in some species. rsc.org Understanding these symbiotic relationships could lead to novel co-culturing or fermentation strategies. The development of robust and scalable fermentation and downstream processing techniques will be essential to make biotechnological production commercially viable.

Application in Integrated Pest Management Strategies

The primary and most well-established application of long-chain unsaturated acetates is in Integrated Pest Management (IPM). nih.govtaylorfrancis.com As a likely component of an insect pheromone blend, this compound can be used in a highly species-specific and environmentally benign manner to control pest populations. The U.S. Environmental Protection Agency (EPA) has registered numerous straight-chain lepidopteran pheromones, including isomers of tridecen-1-yl acetate, for use in pest control. regulations.govepa.gov

Future research in this area will focus on several key aspects:

Identification of Target Pests: Field screening and electroantennography can identify which insect pests utilize this compound as a pheromone component.

Optimization of Blends: Pheromones are often multi-component blends, and the precise ratio of components is crucial for optimal attraction. Research is needed to determine the other components of the natural pheromone and their ideal ratios.

Development of Advanced Delivery Systems: Innovations in controlled-release dispensers, such as membrane dispensers and biodegradable matrices, are needed to improve the field longevity and efficacy of the pheromone. plantarchives.orgresearchgate.net

Integration with Other IPM Tactics: Studies on how to best integrate the use of this compound in mass trapping, mating disruption, or attract-and-kill strategies with other IPM tools like biological control agents will enhance its effectiveness. mdpi.com

The use of pheromones like this compound is a cornerstone of sustainable agriculture, reducing the reliance on broad-spectrum insecticides and minimizing the impact on non-target organisms. nih.gov

Computational Chemistry and Artificial Intelligence in Predicting Compound Behavior

Computational chemistry and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical and biological research. These approaches can significantly accelerate the research and development process for compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of this compound and its analogues. nih.govnih.gov By correlating structural features with activity data, QSAR models can help in designing new derivatives with enhanced potency or specificity. This can be applied to predicting pheromonal activity for different insect species or for screening for the novel biological activities discussed in section 9.1.

Molecular modeling and simulation can provide insights into the interactions of this compound with its biological targets, such as pheromone receptors in insect antennae. nih.govresearchgate.net Understanding these interactions at the molecular level can aid in the design of more effective pheromone analogues or antagonists. Computational models of the entire pheromone transduction cascade are being developed to better understand the signaling process. nih.gov

AI and machine learning algorithms can be used to analyze large datasets from field trials to optimize the deployment of pheromone-based pest management strategies. These tools can help in predicting pest population dynamics and determining the most effective timing and placement of pheromone dispensers. The use of "virtual pheromones" in swarm robotics also showcases the potential for computational approaches to model and understand pheromone-based communication. grafiati.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Tridecen-1-ol |

| (E)-2-Tridecen-1-ol |

| (Z)-8-Dodecen-1-yl acetate |

| (E)-8-Dodecen-1-yl acetate |

| (Z)-8-Dodecen-1-ol |

| (E,E)-8,10-Dodecadien-1-ol |

| (Z)-11-Tetradecenyl acetate |

| (E)-11-Tetradecenyl acetate |

| (Z,E)-7,11-Hexadecadien-1-yl acetate |

| (Z,Z)-7,11-Hexadecadien-1-yl acetate |

| n-Tetradecyl acetate |

| (Z)-4-tridecen-1-yl acetate |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-Tridecen-1-ol, 1-acetate in laboratory settings?

- Methodological Answer : Synthesis often involves esterification of 2-Tridecen-1-ol with acetic anhydride under acidic catalysis. Purification typically employs semi-preparative HPLC with a C18 column and a gradient elution system (e.g., water:acetonitrile 70:30 to 100% acetonitrile over 30 minutes). This method ensures high purity (>95%) by removing unsaturated byproducts common in long-chain alkenol derivatives .

Q. How can researchers characterize the structural identity and purity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the acetate group (δ ~2.05 ppm for CH₃COO) and alkene geometry (J coupling constants for E/Z isomers). Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) at 70 eV can validate molecular weight (MW 240.38) via fragmentation patterns (e.g., m/z 240 [M]⁺, 180 [M-AcOH]⁺). Purity assessment via HPLC-UV (210 nm) is recommended .

Q. What safety protocols are critical when handling this compound in laboratories?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and eye protection to prevent skin/eye contact. Store in sealed containers under inert gas (N₂) at 4°C to minimize oxidation. In case of spills, neutralize with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste per EPA TSCA guidelines .

Advanced Research Questions

Q. How can contradictory literature data on the bioactivity of this compound be resolved experimentally?

- Methodological Answer : Conduct dose-response assays across multiple cell lines or model organisms to establish reproducibility. Use orthogonal assays (e.g., enzymatic inhibition and cell viability tests) to confirm mechanisms. Analyze discrepancies via meta-regression to identify confounding variables (e.g., solvent polarity affecting compound stability) .

Q. What advanced chromatographic techniques optimize isolation of this compound from complex matrices?

- Methodological Answer : Employ silver ion chromatography (Ag⁺-HPLC) to separate geometric isomers (E/Z) based on silver-alkene interactions. Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution if applicable. Validate with LC-MS/MS in multiple reaction monitoring (MRM) mode for specificity .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in bioactivity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC₅₀ values. Use one-way ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-dependent effects, mixed-effects models account for intra-experimental variability. Ensure power analysis (α=0.05, β=0.2) to determine sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.